3-Cyclopropyl-1-({3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione is a complex organic compound with a molecular formula of and a molecular weight of approximately 444.37 g/mol. This compound is recognized for its potential applications in scientific research, particularly in the fields of medicinal chemistry and pharmacology due to its unique structural features and reactivity profiles.
The compound is cataloged in various chemical databases such as PubChem and BenchChem, where it is available for purchase for research purposes. Its purity is typically around 95%, making it suitable for high-quality experimental applications.
The synthesis of 3-Cyclopropyl-1-({3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione involves several steps that typically include:
Technical details regarding specific reagents, conditions (temperature, pressure), and yields would depend on the precise synthetic route chosen and are typically documented in specialized literature on organic synthesis.
The molecular structure of 3-Cyclopropyl-1-({3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione can be represented using various structural notations:
InChI=1S/C21H21F3N4O4/c22-21(23,24)31-14-9-5-12(6-10-14)18-25-17(32-26-18)11-27-16-4-2-1-3-15(16)19(29)28(20(27)30)13-7-8-13/h5-6,9-10,13,15-16H,1-4,7-8,11H2
C1CCC2C(C1)C(=O)N(C(=O)N2CC3=NC(=NO3)C4=CC=C(C=C4)OC(F)(F)F)C5CC5
These notations provide a compact representation of the structure that can be utilized in computational chemistry software for further analysis.
The chemical reactivity of this compound may involve several types of reactions:
Technical details regarding reaction conditions (solvents used, catalysts required) would depend on the specific reaction being performed and are generally found in organic chemistry literature.
While specific mechanisms of action for this compound are not extensively documented in available literature, compounds containing oxadiazole and tetrahydroquinazoline frameworks often exhibit biological activities such as:
Data on the exact mechanism would require empirical studies focusing on biological assays to elucidate how this compound interacts at the molecular level with biological targets.
The physical and chemical properties of 3-Cyclopropyl-1-{...} include:
Property | Value |
---|---|
Molecular Weight | 444.37 g/mol |
Purity | ~95% |
Solubility | Soluble in organic solvents |
Melting Point | Not specified |
Boiling Point | Not specified |
These properties play a crucial role in determining the compound's behavior in various experimental conditions and its suitability for different applications.
Due to its unique structure and properties, 3-Cyclopropyl-1-{...} has potential applications in:
CAS No.: 10484-09-0
CAS No.: 20303-60-0
CAS No.:
CAS No.: 51068-94-1
CAS No.: 2221-82-1
CAS No.: 75023-40-4